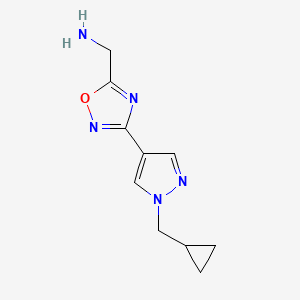
(3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
(3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a notable compound in the field of organic chemistry, possessing a complex structure that includes a cyclopropylmethyl group, a pyrazole ring, and an oxadiazole ring
Mechanism of Action
Target of Action
For example, some indole derivatives, which are structurally similar to pyrazoles, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to impact a variety of pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the solubility of 1,3,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves a multi-step reaction sequence:
Formation of the pyrazole ring: : Starting from a substituted cyclopropylmethyl ketone and hydrazine hydrate, the pyrazole ring is formed via cyclization.
Synthesis of the oxadiazole ring: : The pyrazole intermediate is then reacted with a nitrile oxide, generated in situ from a corresponding hydroximoyl chloride, to form the 1,2,4-oxadiazole ring.
Amine introduction: : Finally, the oxadiazole intermediate is reacted with methanamine under controlled conditions to introduce the methanamine group.
Industrial Production Methods: On an industrial scale, the preparation of this compound would likely be optimized to maximize yield and efficiency. This could involve:
Catalysis: : Using specific catalysts to enhance reaction rates.
Solvent Selection: : Choosing appropriate solvents to facilitate reactions and improve product isolation.
Purification Techniques: : Employing advanced purification methods such as chromatography or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : The compound can undergo oxidation reactions at the pyrazole ring, typically yielding diketones. Reduction reactions might reduce the oxadiazole ring to form various amines.
Substitution Reactions: : Halogenation or alkylation can occur on the aromatic rings, allowing for further functionalization.
Cyclization: : Under specific conditions, the compound can undergo intramolecular cyclization, leading to novel ring structures.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Common reducing agents include sodium borohydride or lithium aluminium hydride.
Halogenating Agents: : For instance, N-bromosuccinimide (NBS) for bromination.
Catalysts: : Palladium catalysts are often employed in various substitution reactions.
Major Products: The major products formed from these reactions often include:
Various oxidized derivatives.
Halo-substituted compounds.
Cyclized products with new ring systems.
Scientific Research Applications
Chemistry: This compound serves as a useful building block in organic synthesis, enabling the construction of more complex molecules through its diverse reactivity.
Biology: In biological studies, it can function as a ligand, binding to proteins and enzymes to modulate their activity, making it a candidate for drug development and biochemical research.
Industry: Industrially, it can be utilized in the synthesis of advanced materials, agrochemicals, and other specialty chemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds:
(3-(Cyclopropylmethyl)-1H-pyrazol-5-yl)methanamine: : Lacks the oxadiazole ring but shares the cyclopropylmethyl-pyrazole structure.
(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)amine: : A simpler analogue missing the oxadiazole and methanamine groups.
(3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,3-triazol-4-yl)methanamine: : Similar but features a triazole ring instead of the oxadiazole.
Unique Features:
Properties
IUPAC Name |
[3-[1-(cyclopropylmethyl)pyrazol-4-yl]-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-3-9-13-10(14-16-9)8-4-12-15(6-8)5-7-1-2-7/h4,6-7H,1-3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERVMDQYFLLXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3=NOC(=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


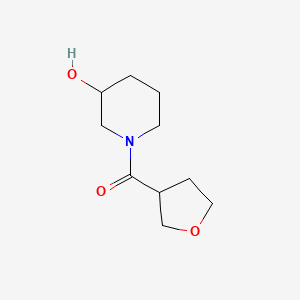
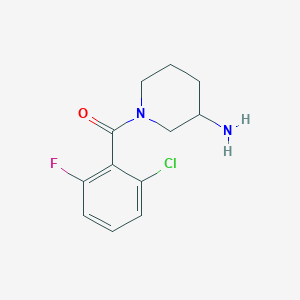

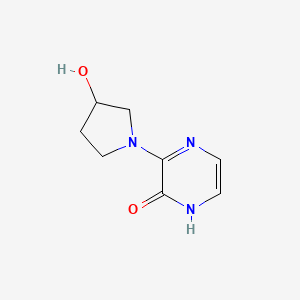
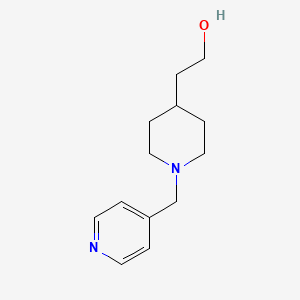

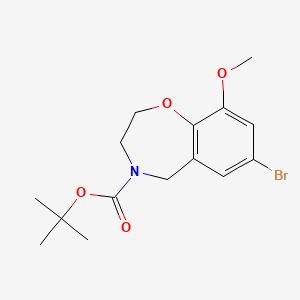
![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)
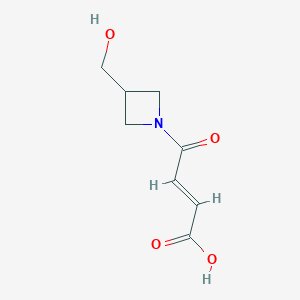
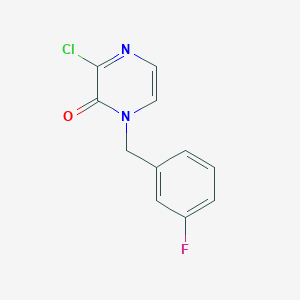
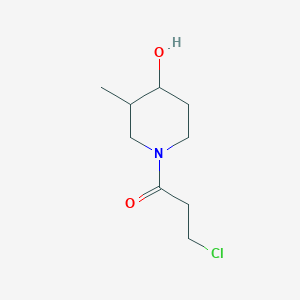
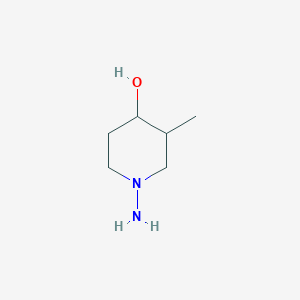
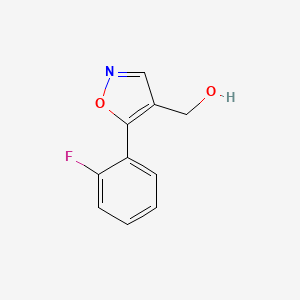
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)
